molecular formula C16H15F3N2O2S2 B5169465 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine

4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine

Cat. No. B5169465
M. Wt: 388.4 g/mol
InChI Key: DHJGUZVBBWVHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a thiazole derivative that contains a thiomorpholine ring and a trifluoromethoxyphenyl group. This compound has shown promising results in various biological studies, including anticancer, antifungal, and antiviral activities.

Mechanism of Action

The mechanism of action of 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting specific enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine have been studied in vitro and in vivo. In vitro studies have shown that the compound has cytotoxic effects on cancer cells and inhibits the growth of Candida albicans. In vivo studies have shown that the compound has antitumor activity in mice and reduces the viral load in HIV-1 infected mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine in lab experiments is its potential to be used as a lead compound for the development of new drugs. The compound has shown promising results in various biological studies, indicating its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine. One direction is to further investigate the mechanism of action of the compound and identify its specific targets in cells. Another direction is to optimize the synthesis method of the compound to improve its solubility and bioavailability. Additionally, future research could focus on the development of analogs of the compound with improved biological activity and reduced toxicity. Finally, the compound could be further studied for its potential applications in the treatment of other diseases, such as viral infections and fungal diseases.
Conclusion:
In conclusion, 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine is a promising compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has shown promising results in various biological studies, including anticancer, antifungal, and antiviral activities. The mechanism of action of the compound is not fully understood, but it has been suggested that it may exert its biological activity by inhibiting specific enzymes or signaling pathways in cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research, including further investigation of its mechanism of action and optimization of its synthesis method.

Synthesis Methods

The synthesis of 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine has been reported in the literature. The synthesis involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide to form 2-(4-(trifluoromethoxy)phenyl)-1,3-thiazole-4-carbohydrazide. This intermediate is then reacted with 2-bromoacetylthiomorpholine to form the final product.

Scientific Research Applications

4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various biological studies, including anticancer, antifungal, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against Candida albicans and antiviral activity against HIV-1.

properties

IUPAC Name

1-thiomorpholin-4-yl-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S2/c17-16(18,19)23-13-3-1-11(2-4-13)15-20-12(10-25-15)9-14(22)21-5-7-24-8-6-21/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJGUZVBBWVHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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